5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid
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Overview
Description
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group, a dimethylpyrazolyl group, and a nitro group
Preparation Methods
The synthesis of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group, the dimethylpyrazolyl group, and the nitro group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylpyrazolyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- can be compared with similar compounds such as:
2-Thiophenecarboxylic acid derivatives: These compounds share the thiophene ring and carboxylic acid group but differ in other substituents.
Pyrazole derivatives: These compounds contain the pyrazole ring but may have different substituents and functional groups.
Nitro compounds: These compounds feature the nitro group but may have different core structures. The uniqueness of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90946-90-0 |
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Molecular Formula |
C10H9N3O4S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4S/c1-5-3-6(2)12(11-5)9-7(13(16)17)4-8(18-9)10(14)15/h3-4H,1-2H3,(H,14,15) |
InChI Key |
FKJVDZIOVCSSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(S2)C(=O)O)[N+](=O)[O-])C |
Origin of Product |
United States |
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